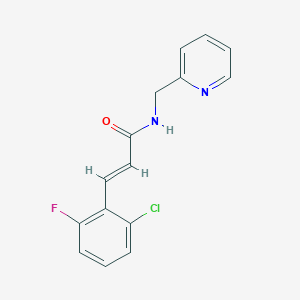
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, CFM-2 can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions.
Mecanismo De Acción
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions. Endocannabinoids are known to play a role in regulating pain, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. In animal models, 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to reduce pain, anxiety, and depression, and to improve cognitive function. 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, which means that it can be used to study the effects of endocannabinoids in a variety of physiological processes. However, 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, it can be difficult to synthesize and may be expensive to obtain.
Direcciones Futuras
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide. One area of interest is the potential use of 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide in the treatment of addiction and substance abuse. 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential therapeutic effects in humans. Another area of interest is the potential use of 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide in the treatment of pain, anxiety, and depression. 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have effects on these conditions in animal models, and further research is needed to determine its potential therapeutic effects in humans. Finally, there is a need for further research into the long-term effects of 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide, particularly with regard to its safety and efficacy.
Métodos De Síntesis
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been described in several scientific publications and involves the use of specialized laboratory equipment and techniques.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. By inhibiting FAAH, 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide can increase the levels of endocannabinoids in the body, which may have therapeutic effects in a variety of conditions, including pain, anxiety, and depression. 3-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)acrylamide has also been studied for its potential use in the treatment of addiction and substance abuse.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-13-5-3-6-14(17)12(13)7-8-15(20)19-10-11-4-1-2-9-18-11/h1-9H,10H2,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRLYCJDXCTEDO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)
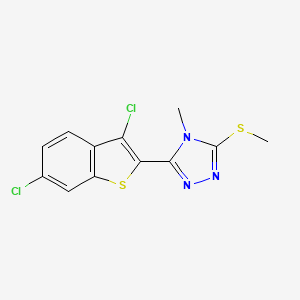
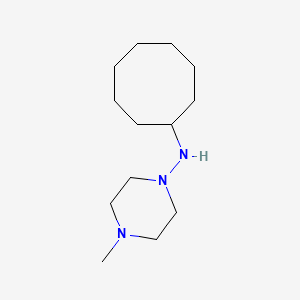


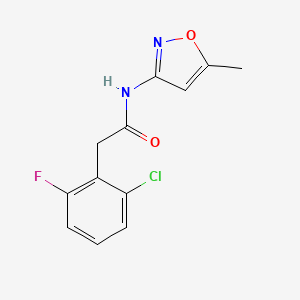
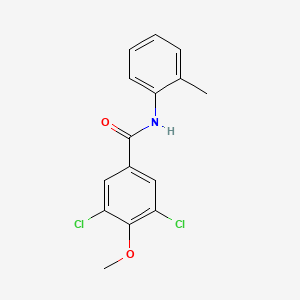
![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)
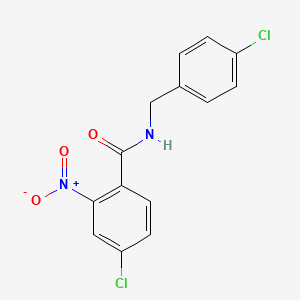

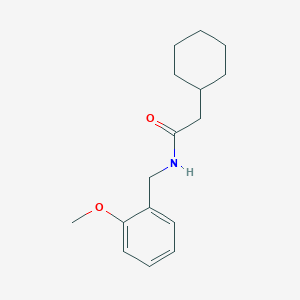
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)